molecular formula C7H11F3N2O2 B284365 N-isobutyl-N'-(trifluoroacetyl)urea

N-isobutyl-N'-(trifluoroacetyl)urea

Cat. No. B284365
M. Wt: 212.17 g/mol
InChI Key: LIEJKPFHAAOVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-N'-(trifluoroacetyl)urea, also known as TFA-IBU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Scientific Research Applications

N-isobutyl-N'-(trifluoroacetyl)urea has been studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, N-isobutyl-N'-(trifluoroacetyl)urea has been shown to have herbicidal activity against weeds, making it a potential alternative to traditional herbicides. In medicine, N-isobutyl-N'-(trifluoroacetyl)urea has been studied for its potential use as an anti-inflammatory and analgesic agent, as well as its potential as a treatment for Alzheimer's disease. In environmental science, N-isobutyl-N'-(trifluoroacetyl)urea has been studied for its potential use as a catalyst for the degradation of pollutants in water.

Mechanism of Action

The mechanism of action of N-isobutyl-N'-(trifluoroacetyl)urea is not fully understood, but it is believed to involve the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. N-isobutyl-N'-(trifluoroacetyl)urea has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-isobutyl-N'-(trifluoroacetyl)urea has been shown to have anti-inflammatory and analgesic effects in animal models, as well as potential neuroprotective effects in Alzheimer's disease models. N-isobutyl-N'-(trifluoroacetyl)urea has also been shown to have herbicidal activity against various weed species.

Advantages and Limitations for Lab Experiments

One advantage of N-isobutyl-N'-(trifluoroacetyl)urea is its potential as a selective herbicide, which could reduce the use of traditional herbicides and their associated environmental impacts. However, N-isobutyl-N'-(trifluoroacetyl)urea has also been shown to have some toxic effects on non-target plant species, which may limit its use. In medicine, N-isobutyl-N'-(trifluoroacetyl)urea has shown promise as an anti-inflammatory and analgesic agent, but further studies are needed to determine its safety and efficacy in humans.

Future Directions

Future research on N-isobutyl-N'-(trifluoroacetyl)urea could focus on its potential as a treatment for Alzheimer's disease, as well as its potential as a catalyst for the degradation of pollutants in water. Further studies are also needed to determine the safety and efficacy of N-isobutyl-N'-(trifluoroacetyl)urea in humans, particularly as an anti-inflammatory and analgesic agent.

Synthesis Methods

N-isobutyl-N'-(trifluoroacetyl)urea can be synthesized using different methods, including the reaction of isobutylamine with trifluoroacetic anhydride and urea, or the reaction of isobutyl isocyanate with trifluoroacetic acid and urea. These methods result in the formation of N-isobutyl-N'-(trifluoroacetyl)urea as a white crystalline solid with a melting point of 105-107°C.

properties

Molecular Formula

C7H11F3N2O2

Molecular Weight

212.17 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-methylpropylcarbamoyl)acetamide

InChI

InChI=1S/C7H11F3N2O2/c1-4(2)3-11-6(14)12-5(13)7(8,9)10/h4H,3H2,1-2H3,(H2,11,12,13,14)

InChI Key

LIEJKPFHAAOVQU-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)NC(=O)C(F)(F)F

Canonical SMILES

CC(C)CNC(=O)NC(=O)C(F)(F)F

Origin of Product

United States

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